molecular formula C20H17NO B12452198 N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline

N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline

Cat. No.: B12452198
M. Wt: 287.4 g/mol
InChI Key: VGLBUUWZLZDGJV-UHFFFAOYSA-N
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Description

N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline is an organic compound with the molecular formula C20H17NO It is known for its unique structure, which includes a benzyloxy group attached to a phenyl ring, and a methylidene group linked to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[3-(benzyloxy)phenyl]methylidene}aniline
  • N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline
  • N-{(E)-[2-(benzyloxy)phenyl]methylidene}-N-phenylamine

Uniqueness

N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-phenyl-1-(2-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C20H17NO/c1-3-9-17(10-4-1)16-22-20-14-8-7-11-18(20)15-21-19-12-5-2-6-13-19/h1-15H,16H2

InChI Key

VGLBUUWZLZDGJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC=CC=C3

Origin of Product

United States

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